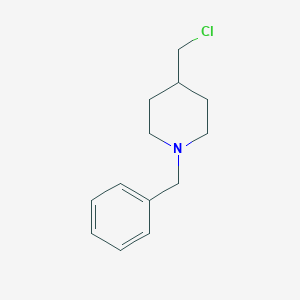

1-Benzyl-4-(chloromethyl)piperidine

Beschreibung

Significance of Piperidine (B6355638) Scaffolds in Modern Organic Synthesis and Materials Science

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, stands as a cornerstone in the fields of organic synthesis and medicinal chemistry. google.comgoogle.com Its prevalence is underscored by the fact that it is the most commonly used heterocycle in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). google.comthieme-connect.comresearchgate.net More than 70 commercially available drugs, including several blockbuster medications, feature the piperidine scaffold. google.comthieme-connect.comresearchgate.netenamine.net This widespread application stems from the structural flexibility of the piperidine moiety and its capacity to engage in various interactions with biological targets, often improving the pharmacokinetic and pharmacodynamic properties of molecules. epo.org

In medicinal chemistry, piperidine derivatives have demonstrated a vast spectrum of pharmacological activities. They are integral components of drugs acting as anticancer, antiviral, analgesic, antipsychotic, and anti-Alzheimer's agents. The N-benzylpiperidine moiety, in particular, is found in a multitude of bioactive compounds, including acetylcholinesterase inhibitors, sigma receptor ligands, and dopamine (B1211576) and serotonin (B10506) transporter analogs. thieme-connect.com The ability to introduce diverse substituents onto the piperidine ring allows for the fine-tuning of a compound's biological activity and properties like lipophilicity and metabolic stability. enamine.netkcl.ac.uk

Beyond pharmaceuticals, piperidine derivatives are finding applications in materials science. Their unique chemical properties, including their potential for electrical conductivity and specific optical characteristics when incorporated with moieties like thiophene (B33073) rings, make them suitable for use in organic electronics. google.com Furthermore, in industrial applications, piperidine and its derivatives are utilized as corrosion inhibitors, as stabilizers in plastics to prevent degradation from UV light, and as catalysts and bases in various chemical reactions. sigmaaldrich.com

| Field | Specific Applications | Examples of Drug Classes/Materials |

|---|---|---|

| Medicinal Chemistry | Core structure in numerous FDA-approved drugs. google.comthieme-connect.comresearchgate.netenamine.net | Anticancer, Antiviral, Analgesics, Antipsychotics, Anti-Alzheimer's agents. |

| Improves pharmacokinetic and pharmacodynamic properties. epo.org | Acetylcholinesterase inhibitors, Sigma receptor ligands. thieme-connect.com | |

| Materials Science | Components in organic electronics. google.com | Photoconductive materials, Compounds with specific optical properties. google.com |

| Industrial Chemistry | Catalysts and bases in organic reactions. sigmaaldrich.com | Used in Knorr synthesis and Mannich reactions. sigmaaldrich.com |

| Stabilizers and corrosion inhibitors. sigmaaldrich.com | Hindered Amine Light Stabilizers (HALS) in plastics. sigmaaldrich.com |

Overview of Halomethylpiperidines as Strategic Synthetic Intermediates

Within the vast family of piperidine derivatives, halomethylpiperidines serve as exceptionally valuable and strategic synthetic intermediates. These compounds feature a halogenated methyl group attached to the piperidine ring, which acts as a versatile handle for introducing a wide array of functional groups through nucleophilic substitution reactions. The chloromethyl group, in particular, is an excellent leaving group, facilitating reactions with nucleophiles such as amines, alcohols, and thiols.

The utility of these intermediates is well-established in the synthesis of complex molecules, especially in the realm of drug discovery. vulcanchem.com The ability to easily link the piperidine scaffold to other molecular fragments makes halomethylpiperidines powerful building blocks for creating libraries of compounds for biological screening. taylorfrancis.comnih.gov For instance, the synthesis of paroxetine, a well-known antidepressant, involves a chloromethyl derivative of a piperidine as a key intermediate. drugfuture.com This intermediate is reacted with a phenol (B47542) to form the final ether linkage present in the drug. drugfuture.com

The reactivity of halomethylpiperidines allows for the construction of molecules with precise structural requirements, which is crucial for optimizing interactions with biological targets. The conversion of a hydroxymethylpiperidine to its corresponding chloromethyl derivative, often achieved using reagents like thionyl chloride, is a common and critical step in many multi-step synthetic sequences. google.comthieme-connect.com This transformation activates the molecule for subsequent coupling reactions, enabling the assembly of complex pharmaceutical agents.

Historical Development and Academic Context of 1-Benzyl-4-(chloromethyl)piperidine Research

The specific compound, this compound, has emerged as a significant building block in its own right. Its first described synthesis was reported in 2002 by a team at the Instituto de Química Médica in Spain. thieme-connect.comthieme-connect.com This research highlighted its utility as a synthetic intermediate for preparing potential pharmaceuticals. thieme-connect.com

The synthesis of this compound hydrochloride commences from commercially available methyl isonipecotinate (methyl piperidine-4-carboxylate). thieme-connect.com The process involves a three-step sequence:

N-Benzylation: The piperidine nitrogen is first protected with a benzyl (B1604629) group by reacting methyl isonipecotinate with benzyl bromide under basic conditions. thieme-connect.com

Reduction: The ester group of the resulting N-benzylated compound is then reduced to a primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), yielding 1-benzyl-4-(hydroxymethyl)piperidine. thieme-connect.com

Chlorination: Finally, the hydroxymethyl group is converted to the target chloromethyl group by treatment with thionyl chloride, affording this compound, which is typically isolated as a stable hydrochloride salt. thieme-connect.com

| Step | Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| 1 | Methyl isonipecotinate | Benzyl bromide | Methyl 1-benzylpiperidine-4-carboxylate | thieme-connect.com |

| 2 | Methyl 1-benzylpiperidine-4-carboxylate | Lithium aluminum hydride (LiAlH₄) | 1-Benzyl-4-(hydroxymethyl)piperidine | thieme-connect.com |

| 3 | 1-Benzyl-4-(hydroxymethyl)piperidine | Thionyl chloride (SOCl₂) | This compound hydrochloride | thieme-connect.com |

The academic interest in this compound stems from its role as a precursor in the synthesis of various biologically active molecules. For example, it has been used in the synthesis of N-benzylpiperidine derivatives linked to purines, which were investigated as potential acetylcholinesterase inhibitors for applications in Alzheimer's disease research. thieme-connect.com The reaction of this compound with nucleophiles like purines can, however, be complex, sometimes proceeding through the formation of a bicyclic aziridinium (B1262131) ion intermediate, which can lead to rearranged products. thieme-connect.com This reactivity underscores the importance of carefully controlled reaction conditions when using this versatile building block. Its utility has also been noted in various patents for the preparation of compounds with potential therapeutic applications, further cementing its status as a valuable intermediate in medicinal chemistry. google.comepo.orgepo.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-benzyl-4-(chloromethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRPAXCUPFDKRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCl)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40330616 | |

| Record name | 1-benzyl-4-(chloromethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136704-10-4 | |

| Record name | 1-benzyl-4-(chloromethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyl 4 Chloromethyl Piperidine

Pioneering Synthetic Routes to 1-Benzyl-4-(chloromethyl)piperidine

The initial synthetic approaches to this compound laid the groundwork for future refinements. These early methods often involved multi-step sequences starting from readily available precursors.

Initial Reported Procedures and Reaction Conditions

Early syntheses of this compound typically commenced with the formation of a piperidine (B6355638) ring, followed by the introduction of the benzyl (B1604629) and chloromethyl groups. A common strategy involved the reduction of a corresponding hydroxymethyl or carboxyl precursor, followed by chlorination. For instance, the reduction of 1-benzyl-4-(hydroxymethyl)piperidine with a suitable reducing agent, followed by treatment with a chlorinating agent like thionyl chloride, was a foundational approach. The reaction conditions for these early procedures often required careful control of temperature and stoichiometry to minimize side reactions and maximize yield.

A prevalent method for synthesizing 4-substituted piperidines involves the Dieckmann condensation. This process typically starts with the addition of a primary amine to two moles of an alkyl acrylate, followed by cyclization, hydrolysis, and decarboxylation to yield a 4-piperidone.

Another established route to 4-piperidones involves the reaction of benzylamine (B48309) with an acrylic ester. This is followed by a condensation reaction and subsequent hydrolysis and decarboxylation to yield N-benzyl-4-piperidone google.com.

Key Precursors: N-Benzyl-4-piperidone and its Derivatization

N-Benzyl-4-piperidone stands out as a crucial intermediate in the synthesis of this compound and a wide array of other piperidine derivatives guidechem.com. Its versatile carbonyl group at the 4-position allows for a variety of chemical transformations guidechem.com.

One of the primary derivatization pathways involves the conversion of the ketone to a hydroxymethyl group. This is typically achieved through a two-step process: a Wittig or Horner-Wadsworth-Emmons reaction to introduce a one-carbon unit, followed by reduction. Alternatively, reaction with a cyanide source, such as trimethylsilyl (B98337) cyanide, followed by hydrolysis and reduction can also yield the desired hydroxymethyl intermediate.

Once 1-benzyl-4-(hydroxymethyl)piperidine is obtained, the final step is the chlorination of the primary alcohol. This transformation is commonly accomplished using reagents such as thionyl chloride or phosphorus pentachloride. For example, a solution of 4-(methylthio)benzyl alcohol can be treated with thionyl chloride in pyridine (B92270) to yield 4-(methylthio)benzyl chloride prepchem.com. This highlights a standard procedure for converting a benzylic alcohol to the corresponding chloride.

The following table summarizes the key reactions involved in the derivatization of N-Benzyl-4-piperidone:

| Reaction Step | Reagents and Conditions | Product |

| Formation of N-Benzyl-4-piperidone | Benzylamine, acrylic ester, followed by condensation, hydrolysis, and decarboxylation | N-Benzyl-4-piperidone |

| Conversion to Hydroxymethyl | 1. Wittig reagent (e.g., Ph3P=CH2) or Horner-Wadsworth-Emmons reagent2. Reduction (e.g., NaBH4, LiAlH4) | 1-Benzyl-4-(hydroxymethyl)piperidine |

| Chlorination | Thionyl chloride (SOCl2) or Phosphorus pentachloride (PCl5) | This compound |

Advanced Strategies for Piperidine Chloromethylation and Related Analogues

As synthetic chemistry has progressed, more sophisticated and efficient methods for the synthesis of chloromethyl-substituted piperidines have emerged. These advanced strategies often focus on improving selectivity and controlling stereochemistry.

Regioselective Approaches to Chloromethyl-Substituted Piperidines

Achieving regioselectivity in the functionalization of the piperidine ring is a key challenge. Modern synthetic methods have addressed this by employing directing groups or utilizing catalytic systems that favor substitution at a specific position. For instance, the use of a bulky protecting group on the piperidine nitrogen can influence the regiochemical outcome of subsequent reactions.

One notable regioselective approach is the NbCl5 mediated aza-Prins type cyclization of epoxides and homoallylic amines, which can lead to the formation of 4-chloro-piperidine derivatives rasayanjournal.co.in. This method offers a direct route to the 4-chloro substituted piperidine core. The reaction proceeds through the opening of the epoxide ring by NbCl5, followed by intramolecular cyclization and trapping of the resulting carbocation by a chloride ion rasayanjournal.co.in.

Exploration of Stereochemical Control in Piperidine Ring Formation

The stereochemistry of substituents on the piperidine ring can have a profound impact on the biological activity of the final compound. Consequently, significant effort has been dedicated to developing stereocontrolled syntheses.

Diastereoselective and enantioselective methods for the construction of the piperidine ring have been developed. These often involve the use of chiral auxiliaries, chiral catalysts, or substrate-controlled approaches. For example, asymmetric additions to prochiral N-acyliminium ions derived from piperidines can provide access to enantiomerically enriched products. While not directly applied to this compound in the provided search results, these principles are central to modern piperidine synthesis.

Optimization of Synthetic Pathways and Process Intensification

For the synthesis of this compound, optimization efforts would focus on several key areas:

Reagent Selection: Utilizing less expensive, safer, and more environmentally benign reagents.

Catalyst Development: Employing more active and selective catalysts to reduce reaction times and improve yields.

Solvent Minimization: Reducing the volume of solvents used or replacing hazardous solvents with greener alternatives.

Flow Chemistry: Implementing continuous flow processes, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

Research into optimizing the synthesis of related compounds, such as the use of pressure and specific catalysts to improve hydrogenation steps, indicates the direction of process intensification in piperidine synthesis google.com. The goal is to develop a robust, cost-effective, and sustainable process for the large-scale production of this compound.

Role of Modified Hydride Reagents and Alkaline Bases in Precursor Synthesis

The synthesis of the direct precursor, (1-benzylpiperidin-4-yl)methanol, typically begins with the N-alkylation of ethyl isonipecotate (also known as ethyl 4-piperidinecarboxylate) with a benzyl halide. prepchem.com This initial step often employs an alkaline base to facilitate the reaction. The subsequent and crucial step is the reduction of the ester group of the resulting ethyl 1-benzylpiperidine-4-carboxylate to a primary alcohol. This transformation is where modified aluminum hydride reagents play a pivotal role.

Modified hydride reagents, such as Sodium bis(2-methoxyethoxy)aluminum dihydride (commercially known as Red-Al®), are frequently used for this reduction. sigmaaldrich.comwikipedia.org Red-Al is a powerful reducing agent comparable in reactivity to lithium aluminum hydride (LiAlH4) but possesses advantages that make it suitable for both lab-scale and larger-scale synthesis. organic-chemistry.orgacsgcipr.org Unlike LiAlH4, Red-Al is non-pyrophoric, tolerates higher temperatures, and is readily soluble in aromatic solvents like toluene, which simplifies handling and reaction setup. sigmaaldrich.comwikipedia.org These reagents efficiently reduce esters, carboxylic acids, and other carbonyl compounds to their corresponding alcohols. wikipedia.orgsigmaaldrich.com The mechanism involves the delivery of a hydride ion to the carbonyl carbon of the ester, leading to the formation of the alcohol after workup. acsgcipr.org

While the primary role of alkaline bases is often in the initial N-benzylation step (e.g., triethylamine (B128534) or potassium carbonate acting as proton scavengers), they can also influence subsequent reduction steps. prepchem.comgoogle.com Research into related syntheses has shown that the addition of an alkaline base, such as potassium tert-butoxide, can help suppress the formation of by-products when using modified hydride systems, thereby improving the selectivity of the desired product. researchgate.net

The table below summarizes the key reagents and their functions in the synthesis of the precursor alcohol.

| Reagent/Compound | Formula | Role in Synthesis |

| Ethyl Isonipecotate | C8H15NO2 | Starting material for the piperidine core. prepchem.com |

| Benzyl Halide (e.g., Benzyl Bromide) | C7H7Br | Benzylating agent to protect the piperidine nitrogen. prepchem.com |

| Alkaline Base (e.g., Triethylamine) | (C2H5)3N | Acts as a base in the N-benzylation step. prepchem.com |

| Modified Hydride Reagent (Red-Al®) | NaAlH2(OCH2CH2OCH3)2 | Powerful reducing agent for converting the ester group to a primary alcohol. sigmaaldrich.comwikipedia.org |

Investigations into Scalability and Efficiency of Synthetic Protocols

Process optimization is another key area of investigation. This involves studying reaction parameters such as temperature, reaction time, solvent choice, and reagent ratios to maximize yield and minimize the formation of impurities. For instance, in the synthesis of related piperidine structures, routes are carefully selected and optimized to produce multi-kilogram quantities of the final product. researchgate.net One patent describes a process for preparing related piperidine compounds where reaction conditions are controlled to produce a purer product, highlighting the importance of methodical process development. google.com

Furthermore, the entire synthetic sequence must be evaluated for efficiency. This includes minimizing the number of steps, avoiding costly purification techniques like chromatography, and ensuring that each step proceeds with a high yield. Some industrial processes for similar piperidine derivatives utilize a "one-pot" method, where multiple reaction steps are carried out in the same reactor to simplify the process, reduce waste, and lower production costs. google.com The development of a scalable route often involves exploring multiple synthetic pathways and selecting the one that is most robust, safe, and economical for large-scale production. researchgate.net

The following table outlines key considerations for enhancing the scalability and efficiency of the synthesis.

| Factor | Objective | Example Optimization Strategy |

| Reagent Selection | Enhance safety and handling on a large scale. | Using Red-Al instead of the more hazardous LiAlH4. acsgcipr.org |

| Reaction Conditions | Maximize yield and minimize reaction time. | Optimizing temperature and concentration for the reduction step. |

| Process Throughput | Increase the amount of product made per unit of time. | Using highly soluble reagents to run more concentrated reactions. wikipedia.org |

| Route Selection | Improve overall process economy and robustness. | Choosing a synthetic pathway with fewer steps and higher overall yield. researchgate.net |

| Purification | Reduce costs and product loss. | Developing conditions that yield a product pure enough to be used directly in the next step without extensive purification. |

Chemical Reactivity and Mechanistic Investigations of 1 Benzyl 4 Chloromethyl Piperidine

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The primary reaction pathway for 1-benzyl-4-(chloromethyl)piperidine involves the chloromethyl group acting as an electrophilic site for nucleophilic attack. However, the course of this substitution is rarely straightforward due to the influence of the piperidine (B6355638) nitrogen.

The reaction of this compound with nitrogen-containing nucleophiles, such as purines, in a basic medium does not result in a simple direct substitution product. thieme-connect.comresearchgate.net Instead, these reactions proceed through a more complex mechanism involving the formation of an intermediate bicyclic system. thieme-connect.com The purine (B94841) nucleophile then attacks this intermediate to yield a mixture of products. thieme-connect.comresearchgate.net This reactivity has been explored in the synthesis of N-benzylpiperidine-purine derivatives. nih.gov The substitution pattern and the reactivity are highly dependent on factors such as the basicity of the nucleophile and the specific substituents present on the purine ring system. researchgate.net

A notable outcome of the reaction between this compound and nucleophiles like purines is the concurrent formation of both N-benzylpiperidine and N-benzylpyrrolidine derivatives. thieme-connect.comnih.govresearchgate.net This product distribution is a direct consequence of the reaction mechanism, which does not follow a simple SN2 pathway at the chloromethyl carbon. thieme-connect.com The formation of these two distinct heterocyclic systems highlights the complex rearrangements that the piperidine scaffold undergoes during the reaction. thieme-connect.comresearchgate.net

The table below summarizes the types of products obtained from the reaction of this compound with purines, as described in the literature.

| Starting Materials | Reaction Conditions | Major Product Classes |

| This compound, Purine | Basic Medium | N-Benzylpiperidine derivatives, N-Benzylpyrrolidine derivatives |

Intramolecular Cyclization and Rearrangement Processes

The key to understanding the unique reactivity of this compound lies in its propensity for intramolecular reactions, which precede the intermolecular nucleophilic attack.

Under reaction conditions, this compound undergoes a rapid intramolecular cyclization. thieme-connect.comresearchgate.net The piperidine nitrogen atom attacks the electrophilic chloromethyl carbon, displacing the chloride ion and forming a strained, bicyclic azonium salt. thieme-connect.comresearchgate.net This key intermediate is the 1-benzyl-1-azoniabicyclo[2.2.1]heptane cation. thieme-connect.comresearchgate.net The formation of this species is the pivotal step that dictates the final product distribution, as it presents two different electrophilic carbon atoms for the external nucleophile to attack. thieme-connect.com

The formation of N-benzylpyrrolidine derivatives is a direct result of a piperidine ring contraction. researchgate.net This rearrangement occurs when the external nucleophile (e.g., a purine anion) attacks one of the bridgehead carbons of the 1-benzyl-1-azoniabicyclo[2.2.1]heptane intermediate. thieme-connect.comresearchgate.net This nucleophilic attack leads to the cleavage of a carbon-carbon bond in the original piperidine ring, resulting in the formation of a less-strained five-membered pyrrolidine (B122466) ring. Concurrently, attack at the other electrophilic carbon (the exocyclic methylene (B1212753) group) of the azonium intermediate leads to the expected N-benzylpiperidine derivative. thieme-connect.com The competition between these two attack pathways is what leads to the mixture of piperidine and pyrrolidine products. thieme-connect.comresearchgate.net

The reaction pathway is depicted below:

| Step | Process | Intermediate/Product |

| 1 | Intramolecular Cyclization | 1-benzyl-1-azoniabicyclo[2.2.1]heptane |

| 2a | Nucleophilic attack at exocyclic carbon | N-Benzylpiperidine derivative |

| 2b | Nucleophilic attack at bridgehead carbon | N-Benzylpyrrolidine derivative (via ring contraction) |

Advanced Mechanistic Studies of Reaction Pathways

Advanced mechanistic studies confirm that the reaction of this compound with nucleophiles is not a simple substitution but a process governed by the formation and subsequent cleavage of the bicyclic azonium intermediate. thieme-connect.com The initial formation of the 1-benzyl-1-azoniabicyclo[2.2.1]heptane system is the rate-determining step that precedes the product-forming nucleophilic attack. thieme-connect.comresearchgate.net The existence of this pathway explains the formation of both piperidine and rearranged pyrrolidine products from a single starting material. thieme-connect.comresearchgate.netresearchgate.net The regioselectivity of the nucleophilic attack on the bicyclic cation determines the ratio of the piperidine to pyrrolidine derivatives in the final product mixture. thieme-connect.com

Elucidation of Reaction Intermediates and Transition States

The solvolysis and substitution reactions of this compound are proposed to proceed through a mechanism involving neighboring group participation by the piperidine nitrogen. This participation leads to the formation of a highly reactive, bridged aziridinium (B1262131) ion intermediate.

The initial step of the reaction involves the intramolecular displacement of the chloride ion by the lone pair of electrons on the nitrogen atom. This process occurs via an intramolecular SN2 reaction, leading to the formation of a tricyclic system containing a strained three-membered aziridinium ring. This intermediate, the 1-benzyl-1-azoniabicyclo[3.1.0]hexane cation, is a key reactive species that dictates the subsequent reaction pathways.

The formation of this aziridinium intermediate proceeds through a specific transition state where the nitrogen atom attacks the carbon of the chloromethyl group from the backside, relative to the leaving chloride ion. The geometry of the piperidine ring facilitates this intramolecular cyclization.

Once formed, the aziridinium ion is highly susceptible to nucleophilic attack due to the significant ring strain and the positive charge on the nitrogen atom. Nucleophiles can attack either of the two carbons of the aziridinium ring, leading to different products. Attack at the original chloromethyl carbon results in the formation of a substituted piperidine with retention of the six-membered ring structure. Conversely, attack at the bridgehead carbon of the original piperidine ring leads to a ring-expansion product, forming a seven-membered azepane ring. The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors of the nucleophile and the reaction conditions.

While direct spectroscopic or crystallographic evidence for the aziridinium intermediate of this compound itself is not extensively documented in publicly available literature, its existence is strongly supported by mechanistic studies of analogous N-substituted 2-(halomethyl)pyrrolidines and piperidines, which undergo similar rearrangements and substitutions via aziridinium ion intermediates. whiterose.ac.uklibretexts.org Computational studies on similar systems have provided theoretical support for the feasibility of such intermediates and their corresponding transition states. rsc.org

Table 1: Proposed Intermediates and Transition States in the Reactions of this compound

| Step | Description | Intermediate/Transition State | Key Features |

| 1 | Intramolecular Cyclization | Transition State 1 (TS1) | Backside attack of nitrogen on the chloromethyl carbon. |

| 2 | Formation of Intermediate | 1-Benzyl-1-azoniabicyclo[3.1.0]hexane | Tricyclic, strained aziridinium ion. |

| 3a | Nucleophilic Attack (Piperidine Formation) | Transition State 2a (TS2a) | Attack of nucleophile on the exocyclic carbon of the aziridinium ring. |

| 3b | Nucleophilic Attack (Azepane Formation) | Transition State 2b (TS2b) | Attack of nucleophile on the bridgehead carbon of the aziridinium ring. |

Application of Deuterium Labeling and Kinetic Isotope Effects

Deuterium labeling and the study of kinetic isotope effects (KIEs) are powerful tools for elucidating reaction mechanisms, particularly for distinguishing between different pathways and characterizing transition states. While specific studies employing these techniques on this compound are not readily found in the literature, the principles can be applied to understand its reactivity.

A primary kinetic isotope effect (kH/kD > 1) is observed when a C-H bond to the isotope is broken in the rate-determining step of a reaction. For the reactions of this compound, a primary KIE would not be expected for the initial cyclization to the aziridinium ion, as no C-H bonds are broken in this step.

However, secondary kinetic isotope effects can provide valuable information. A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond breaking but where changes in hybridization or steric environment occur in the transition state. For instance, deuteration of the carbons adjacent to the reacting center could reveal details about the transition state structure.

Table 2: Expected Secondary Kinetic Isotope Effects for Mechanistic Elucidation

| Isotopic Labeling Position | Expected kH/kD | Mechanistic Insight |

| α-Deuteration (on the chloromethyl carbon) | > 1 (Normal) | An α-secondary KIE is expected for an SN2-like transition state, where the hybridization changes from sp3 towards sp2. A value closer to 1 might suggest a more associative or later transition state. |

| β-Deuteration (on the piperidine ring) | > 1 (Normal) | A β-secondary KIE can be indicative of the degree of positive charge development (carbocation character) in the transition state, often through hyperconjugation. The magnitude of the effect could help to probe the electronic nature of the transition state leading to the aziridinium ion. |

Furthermore, solvent isotope effects (kH2O/kD2O) could be employed to investigate the role of the solvent in the reaction mechanism, particularly in the nucleophilic ring-opening of the aziridinium intermediate. A significant solvent KIE would suggest the involvement of proton transfer from the solvent in the rate-determining step.

While direct experimental data for this compound is lacking, the application of these isotopic labeling techniques would be invaluable in confirming the proposed mechanism involving the aziridinium intermediate and in providing a more detailed picture of the transition states involved in its formation and subsequent reactions.

Role of 1 Benzyl 4 Chloromethyl Piperidine As a Versatile Synthetic Building Block

Construction of Complex Functionalized Piperidine (B6355638) Architectures

The piperidine moiety is a prevalent structural motif in numerous biologically active compounds and approved pharmaceuticals. The utility of 1-benzyl-4-(chloromethyl)piperidine lies in its capacity to serve as a foundational element for building complex, functionalized piperidine derivatives.

The primary point of reactivity on the this compound molecule is the carbon-chlorine bond. The chlorine atom is a good leaving group, making the chloromethyl group susceptible to nucleophilic substitution. This reactivity is the cornerstone of its versatility, allowing for the introduction of a wide range of functional groups at the 4-position of the piperidine ring.

Researchers have exploited this reactivity to synthesize novel derivatives by reacting it with various nucleophiles. For instance, it has been used as a precursor in the synthesis of N-benzylpiperidine derivatives linked to purines, which have been explored as potential acetylcholinesterase inhibitors. However, these reactions can sometimes be complex, potentially proceeding through a bicyclic aziridinium (B1262131) ion intermediate that can lead to rearranged products, highlighting the need for carefully controlled reaction conditions.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Resulting Functional Group | Potential Application Area |

|---|---|---|

| Amines | Substituted Aminomethyl | CNS agents, Receptor Ligands |

| Thiolates | Thiomethyl Ether | Enzyme Inhibitors |

| Azides | Azidomethyl (convertible to amine) | Bio-conjugation, Click Chemistry |

| Carboxylates | Ester Linkage | Prodrugs |

The ability to easily introduce diverse substituents via the chloromethyl handle makes this compound a strategic starting material for creating libraries of substituted piperidine analogues for structure-activity relationship (SAR) studies. In drug discovery, systematically modifying a lead compound's structure is crucial for optimizing its pharmacological properties.

For example, this building block is integral to the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which have been evaluated as potent inhibitors of acetylcholinesterase. In these syntheses, modifications to different parts of the molecule, such as the benzamide (B126) portion, can dramatically affect biological activity. The synthesis of stereoisomerically pure piperidine analogues is another significant area of research, as different stereoisomers can exhibit distinct biological activities.

Access to Novel Fused and Spiro Heterocyclic Systems

Beyond simple substitution, this compound is a key reactant in more complex cyclization reactions to form novel fused and spiro heterocyclic systems. These intricate three-dimensional structures are of great interest in medicinal chemistry as they can offer improved binding affinity and selectivity for biological targets.

A notable application of this compound is in the construction of spiro[piperidine-4,1'-pyrido[3,4-b]indoles]. nih.gov These spiro compounds are a class of co-potentiators that can work synergistically with other modulators to restore the function of certain mutated proteins, such as the cystic fibrosis transmembrane conductance regulator (CFTR). nih.gov The synthesis of these complex spirocycles is often achieved through versatile multi-step reaction protocols where this compound or a closely related precursor is a key component for introducing the piperidine ring that forms the spirocyclic junction. nih.gov

The electrophilic nature of the chloromethyl group allows for its use in alkylating various heterocyclic systems. It has been employed in the synthesis of quinazolinone-benzyl piperidine derivatives. Quinazolines are another important class of heterocyclic compounds with a broad range of biological activities. By reacting this compound with a suitable quinazolinone precursor, the entire benzylpiperidine moiety can be appended to the quinazoline (B50416) core, leading to hybrid molecules with potentially novel pharmacological profiles. nih.gov This strategy allows for the combination of two well-known pharmacophores to explore new chemical space.

Table 2: Heterocyclic Systems Synthesized Using this compound

| Heterocyclic Core | Resulting Structure Type | Synthetic Strategy |

|---|---|---|

| Pyrido[3,4-b]indole | Spiro[piperidine-pyridoindole] | Multi-step cyclization |

| Quinazolinone | N-alkylated Quinazolinone | Nucleophilic substitution |

Regioselective Derivatization of the Piperidine Core

While the primary reaction site is the chloromethyl group, the piperidine ring itself can be subject to further derivatization. The benzyl (B1604629) group on the nitrogen atom serves as a protecting group that can be removed via catalytic hydrogenation. This debenzylation step unmasks the secondary amine of the piperidine ring, opening up a new site for regioselective functionalization.

Once the nitrogen is deprotected, it can be acylated, alkylated, or used in reductive amination reactions to introduce a second point of diversity. This sequential approach—first modifying the C4-position via the chloromethyl group and then modifying the N1-position after debenzylation—provides a powerful and regioselective strategy for creating highly complex and diverse piperidine-based molecules from a single, versatile starting material.

Derivatives and Analogues of 1 Benzyl 4 Chloromethyl Piperidine

Systematic Structural Modifications of the Piperidine (B6355638) Ring

The inherent reactivity of the piperidine ring in 1-benzyl-4-(chloromethyl)piperidine allows for targeted chemical modifications at various positions. These modifications are crucial for fine-tuning the physicochemical and biological properties of the resulting derivatives.

Chemical Diversification at the Nitrogen Atom (Position 1)

The nitrogen atom at position 1 of the piperidine ring is a key site for chemical diversification. The benzyl (B1604629) group can be replaced with a variety of other substituents to modulate the compound's properties. For instance, N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been synthesized with various groups at the nitrogen position, including benzoyl, adamantanoyl, cyclohexanoyl, and diphenylacetyl moieties. nih.gov These modifications have been shown to influence the biological activity of the resulting compounds. nih.gov The synthesis of these N-substituted derivatives often involves the reaction of the corresponding piperidine with an appropriate acyl chloride or alkyl halide. nih.gov

Functionalization Strategies at the Chloromethyl-Bearing Carbon (Position 4)

The chloromethyl group at position 4 of the piperidine ring is a reactive handle that allows for a wide range of functionalization strategies. This group can readily participate in nucleophilic substitution reactions, enabling the introduction of various functionalities. thieme-connect.com For example, reaction of this compound with nucleophiles like purines can lead to the formation of N-benzylpiperidine and N-benzylpyrrolidine derivatives through the initial formation of a bicyclic azonium intermediate. thieme-connect.com

The versatility of the 4-position is further demonstrated by the synthesis of piperidine-4-carboxylic acid analogs. nih.gov These derivatives can be prepared through various synthetic routes, often involving the manipulation of a precursor at the 4-position. The introduction of a carboxylic acid group or its esters at this position can significantly alter the polarity and potential biological interactions of the molecule. nih.gov

Synthesis and Characterization of Specific Analogous Series

Building upon the principles of systematic modification, researchers have synthesized and characterized several specific series of analogues of this compound, leading to compounds with interesting and potentially useful properties.

Quinazolinone-Benzyl Piperidine Conjugates

A significant area of research has been the synthesis of conjugates linking a quinazolinone moiety to a benzyl piperidine scaffold. nih.govymerdigital.com These conjugates are typically synthesized by reacting a suitable quinazolinone intermediate with a benzyl piperidine derivative. nih.govymerdigital.com For example, a series of quinazolinone-benzyl piperidine derivatives (7a–7h) were synthesized by reacting 4-benzyl piperidine with intermediate chloroacetylated quinazolinones in the presence of a base. nih.govresearchgate.net

The characterization of these conjugates is performed using standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm their structures. nih.gov In the ¹H NMR spectra of these compounds, characteristic signals for the protons of the CH₂ group linking the quinazolinone and piperidine rings are typically observed. nih.gov The ¹³C NMR spectra show a significant peak for the carbonyl group of the quinazolinone ring. nih.gov

| Compound | R Group on Quinazolinone | Linker | Piperidine Moiety |

| 7a | Varies | -CH₂- | 4-Benzylpiperidine (B145979) |

| 7b | 3-Br | -CH₂- | 4-Benzylpiperidine |

| 7e | 3-ethynyl | -CH₂- | 4-Benzylpiperidine |

| 7f | Varies | -CH₂- | 4-Benzylpiperidine |

Table based on data from a study on quinazolinone-benzyl piperidine derivatives. nih.gov

1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives

Another important class of analogues is the 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. nih.govacs.org These compounds have been synthesized and evaluated for their biological activities, particularly as inhibitors of acetylcholinesterase. nih.govacs.org The synthesis of these derivatives involves multiple steps, often starting from 1-benzyl-4-piperidone. guidechem.com

A key finding in the study of these derivatives is that modifications to the benzamide (B126) portion of the molecule can have a dramatic effect on their activity. nih.govacs.org For example, substituting the benzamide with a bulky group in the para position or introducing an alkyl or phenyl group on the nitrogen atom of the benzamide significantly enhanced the inhibitory activity against acetylcholinesterase. nih.govacs.org One of the most potent compounds identified in this series was 1-benzyl-4-[2-[N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, which showed very high affinity for acetylcholinesterase. nih.govacs.org

Stereoisomeric Piperidine Analogues and Their Synthetic Access

The synthesis of stereoisomerically pure piperidine analogues is a significant challenge and an important area of research, as different stereoisomers can have distinct biological activities. acs.org Various methods have been developed for the stereoselective synthesis of substituted piperidines. acs.orgdicp.ac.cnnih.govnih.govnih.govacs.orgrsc.orgcdnsciencepub.comgla.ac.ukznaturforsch.comrsc.orgnih.govrsc.org

One approach involves the use of chiral auxiliaries to control the stereochemistry of the reactions. cdnsciencepub.com For example, D-arabinopyranosylamine has been used as a chiral auxiliary in a domino Mannich–Michael reaction to produce N-arabinosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com Subsequent reactions, such as conjugate cuprate (B13416276) addition or enolate alkylation, can then be used to introduce further substituents with stereocontrol. cdnsciencepub.com

Another strategy is the asymmetric hydrogenation of pyridine (B92270) derivatives. dicp.ac.cnnih.gov This can be achieved using chiral catalysts, such as those based on iridium or rhodium, to produce enantioenriched piperidines. dicp.ac.cnnih.gov For instance, an Ir-catalyzed enantioselective hydrogenation of 2-alkylpyridines has been developed using the ligand MeO-BoQPhos, achieving high levels of enantioselectivity. nih.gov Chemo-enzymatic methods, combining chemical synthesis with biocatalysis, also offer a powerful approach for the asymmetric dearomatization of activated pyridines to prepare stereo-defined piperidines. acs.org These methods allow for the synthesis of all four stereoisomers of 3,4-disubstituted piperidines, providing access to a wide range of chiral building blocks. acs.org

Advanced Spectroscopic and Computational Characterization in Academic Research

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods provide empirical data on the molecular structure, connectivity, and functional groups present in 1-benzyl-4-(chloromethyl)piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification of all hydrogen atoms in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the aromatic protons of the benzyl (B1604629) group are expected to appear in the downfield region (typically δ 7.2-7.4 ppm) due to the deshielding effect of the benzene (B151609) ring current. oregonstate.edu The benzylic protons (Ar-CH₂ -N) would resonate at a distinct chemical shift, typically around δ 3.5 ppm. The protons of the piperidine (B6355638) ring and the chloromethyl group (-CH₂ -Cl) would appear in the aliphatic region, with the latter being shifted further downfield (around δ 3.4 ppm) due to the electronegativity of the chlorine atom. The coupling patterns between adjacent protons provide valuable information about the connectivity of the molecule. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the benzene ring would show signals in the aromatic region (δ 127-140 ppm). The benzylic carbon and the carbons of the piperidine ring would appear at characteristic shifts in the aliphatic region. The presence of the nitrogen atom and the chlorine atom causes predictable shifts in the adjacent carbon signals. sigmaaldrich.com While specific data for this compound is not always fully detailed in literature, analysis of related N-benzylpiperidine structures provides a strong basis for spectral interpretation. thieme-connect.comrsc.org

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Aromatic C-H | 7.20 - 7.40 (multiplet) | 127.0 - 130.0 | Signals from the five protons on the benzyl ring's phenyl group. |

| Aromatic Quaternary C | - | ~138 | The carbon atom of the phenyl group attached to the methylene (B1212753) bridge. |

| Benzylic CH₂ | ~3.5 (singlet) | ~63 | Protons and carbon of the CH₂ group connecting the phenyl ring and piperidine nitrogen. |

| Piperidine CH₂ (C2, C6) | 2.8 - 3.0 (multiplet) | ~54 | Carbons adjacent to the nitrogen atom. |

| Piperidine CH₂ (C3, C5) | 1.6 - 1.8 (multiplet) | ~30 | Carbons adjacent to the C4 position. |

| Piperidine CH (C4) | 1.9 - 2.1 (multiplet) | ~38 | The carbon at the 4-position of the piperidine ring. |

| Chloromethyl CH₂ | ~3.4 (doublet) | ~48 | The CH₂ group attached to the chlorine atom. |

Note: Predicted values are based on data from analogous structures and general NMR principles. Actual values may vary depending on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The nominal molecular weight of the compound (C₁₃H₁₈ClN) is approximately 223.74 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be observed. uni-saarland.de Due to the presence of chlorine, this peak would be accompanied by a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope. libretexts.org

The fragmentation of this compound is predictable based on the stability of the resulting fragments. Key fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines. libretexts.org

Benzylic cleavage: Loss of a benzyl radical to form a stable tropylium (B1234903) cation at m/z 91 is a very common fragmentation pattern for benzyl-containing compounds. The base peak in the spectrum is often the fragment resulting from the cleavage of the bond between the benzylic carbon and the piperidine nitrogen, also yielding an ion at m/z 91.

Loss of Chloromethyl Group: Cleavage of the bond between the piperidine ring and the chloromethyl group can occur.

Piperidine Ring Fragmentation: The piperidine ring itself can undergo fragmentation, leading to a series of smaller ions. nist.gov

A GC-MS analysis is available for this compound, confirming its molecular structure through these characteristic fragmentation patterns. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. nih.gov The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key expected absorption bands include:

Aromatic C-H Stretch: Weak to medium bands typically appear just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). libretexts.org

Aliphatic C-H Stretch: Medium to strong bands appear just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹), corresponding to the C-H bonds of the piperidine ring and the methylene groups.

Aromatic C=C Stretch: Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene ring. libretexts.org

C-N Stretch: This absorption for the tertiary amine is typically found in the 1250-1020 cm⁻¹ range and can be difficult to assign definitively.

C-Cl Stretch: A strong absorption corresponding to the carbon-chlorine bond stretch is expected in the fingerprint region, typically between 850 and 550 cm⁻¹.

C-H Out-of-Plane Bending: Bands in the 690-770 cm⁻¹ region can provide information about the substitution pattern of the benzene ring (monosubstituted in this case). libretexts.org

Data from the gas-phase IR spectrum of the related compound 4-benzylpiperidine (B145979) confirms the presence of aromatic and aliphatic C-H stretches as well as aromatic ring vibrations. nist.gov

Computational Chemistry and Molecular Modeling Approaches

Computational methods provide theoretical insights into the structure, properties, and potential interactions of this compound and related molecules, complementing experimental data.

Molecular Docking and Dynamics Simulations of Related Structures

While specific docking studies on this compound are not extensively published, a significant body of research exists on the molecular docking and dynamics of closely related N-benzylpiperidine derivatives. unipi.itnih.gov These studies are often aimed at understanding how these molecules interact with biological targets, such as enzymes or receptors. nih.govnih.gov

In a typical molecular docking simulation, the N-benzylpiperidine scaffold is placed into the binding site of a target protein. For example, derivatives have been docked into acetylcholinesterase (AChE), a key enzyme in the nervous system. researchgate.netisfcppharmaspire.com Research has shown that the benzyl group often forms crucial π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine) in the binding pocket. mdpi.comcsic.es The protonated piperidine nitrogen can form a key salt bridge or hydrogen bond with acidic residues like aspartate or glutamate. csic.es

Molecular dynamics (MD) simulations are then used to assess the stability of these docked poses over time, providing a more dynamic picture of the ligand-protein interactions. nih.gov These computational studies are instrumental in the rational design of new therapeutic agents by predicting how structural modifications to the N-benzylpiperidine core might enhance binding affinity and selectivity. nih.govnih.gov

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. rsc.org For piperidine derivatives, DFT calculations at levels such as B3LYP/6-311++G(d,p) are employed to optimize the molecular geometry, calculate vibrational frequencies (to compare with experimental IR spectra), and determine electronic properties. researchgate.netbohrium.com

Key insights from DFT studies on related structures include:

Geometric Optimization: DFT can predict the most stable conformation of the molecule, including the chair conformation of the piperidine ring and the orientation of the benzyl and chloromethyl substituents. researchgate.net

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's chemical reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. bohrium.com

Reactivity Prediction: DFT can generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This allows for the prediction of sites susceptible to chemical attack. bohrium.com For this compound, the nitrogen atom's lone pair represents a nucleophilic site, while the carbon attached to the chlorine is an electrophilic site. DFT calculations can quantify this reactivity. mdpi.com These theoretical calculations are also used to understand reaction mechanisms, such as the cycloisomerization of related piperidine precursors. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Feature Correlation

Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For piperidine derivatives, including structures related to this compound, QSAR models are instrumental in predicting biological activities and guiding the design of new compounds with enhanced or specific functions.

These models are built by quantifying various aspects of a molecule's structure into numerical values known as descriptors. These descriptors can be categorized as:

Topological: Describing the connectivity of atoms.

Physicochemical: Such as lipophilicity (logP) and electronic effects.

Spatial: Related to the three-dimensional arrangement of the molecule.

Different statistical methods are employed to create the QSAR models, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Artificial Neural Networks (ANN) and Support Vector Machines (SVM). mdpi.comresearchgate.net

A crucial aspect of QSAR modeling is its validation to ensure its predictive power. This is typically done through internal validation (e.g., cross-validation) and external validation using a set of compounds not included in the model's training. tandfonline.com

Research Findings in Piperidine Derivatives:

While specific QSAR studies on this compound are not extensively documented in publicly available literature, numerous studies on related piperidine derivatives highlight the application of these methodologies. For instance, QSAR models have been developed to predict the toxicity of piperidine derivatives against Aedes aegypti, where topological descriptors were used to build models with significant predictive ability. researchgate.net In another study, QSAR was applied to a series of piperidine derivatives acting as acetylcholinesterase (AChE) inhibitors, revealing that a topochemical index was a dominant factor in their inhibitory activity. nih.gov

Furthermore, QSAR studies on piperidine derivatives as CCR5 antagonists have been performed, where different chemometric tools were used to develop predictive models. tandfonline.comscilit.com These studies often involve dividing the dataset into training and test sets to validate the model's predictive capabilities. tandfonline.com Similarly, the cardiotoxicity of piperidine derivatives has been modeled using QSAR, achieving high determination coefficients for the external validation set. mdpi.com

A study on 3-(3-hydroxyphenyl)piperidines found a parabolic relationship between lipophilicity and sigma-receptor affinity, demonstrating how QSAR can elucidate the influence of specific physicochemical properties on biological targets. nih.gov

Table 1: Examples of QSAR Studies on Piperidine Derivatives

| Studied Activity | Compound Class | Statistical Method(s) | Key Findings | Reference(s) |

| Cardiotoxicity (hERG inhibition) | Piperidine derivatives | Monte Carlo, Correlation Intensity Index | High predictive potential with determination coefficients of 0.90–0.94 for the external validation set. | mdpi.com |

| CCR5 Antagonism | Piperidine derivatives | Stepwise regression, PLS, FA-MLR | PLS model showed the best external validation. | tandfonline.com |

| Toxicity against Aedes aegypti | N-acyl piperidines | OLS-MLR, SVM, RBFNN, GRNN, k-NN | Four-variable models were developed using 2D topological descriptors. | researchgate.net |

| Acetylcholinesterase Inhibition | 1-Benzyl-4[w(substituted phthalimido)alkyl]piperidines | Van der Waals volume, Topochemical index | AChE inhibition is predominantly controlled by the topochemical index. | nih.gov |

| Dopamine (B1211576) D2 and Sigma Receptor Affinities | 3-(3-Hydroxyphenyl)piperidines | Parabolic relationship analysis | Lipophilicity and ligand configuration are key determinants of selectivity. | nih.gov |

Conformational Analysis and Stereochemical Impact Studies

The three-dimensional structure (conformation and stereochemistry) of piperidine-containing molecules is a critical determinant of their interaction with biological targets. Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, while stereochemical studies focus on the fixed spatial arrangement of atoms and its effect on biological activity.

Research Findings in Piperidine Derivatives:

Stereoselectivity in Biological Activity: Studies on 3,4-disubstituted piperidine analogues have shown that the stereochemistry (cis/trans isomerism and enantiomeric forms) has a profound effect on their potency and selectivity as monoamine transporter inhibitors. acs.orgnih.gov For example, (-)-cis analogues showed dopamine/norepinephrine transporter selectivity, while (-)-trans and (+)-cis isomers were selective for the serotonin (B10506) transporter. acs.orgnih.gov This highlights how subtle changes in the spatial arrangement of substituents can dramatically alter the pharmacological profile.

Conformational Effects on Receptor Binding: The ability of a molecule to adopt a specific low-energy conformation that is complementary to the binding site of a receptor is crucial for its activity. For some piperidine derivatives, the energy required to adopt the receptor-bound conformation can explain differences in affinity between different isomers. nih.gov

Spectroscopic and Computational Analysis: Conformational studies are often carried out using a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (including NOESY), and computational methods like DFT calculations. nih.govresearchgate.net These methods can determine the preferred conformation in solution and provide insights into the energetic barriers between different conformations. For instance, conformational analysis of stable 3,4-epoxypiperidines has been conducted to understand their reactivity and potential as synthetic intermediates. researchgate.net

Table 2: Stereochemical Effects in Piperidine Derivatives

| Compound Series | Key Stereochemical Feature | Impact on Biological Activity | Reference(s) |

| 4-(4-Chlorophenyl)piperidine analogues | cis vs. trans isomers, enantiomers | Determines selectivity for dopamine, norepinephrine, and serotonin transporters. | acs.orgnih.gov |

| (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol | Specific stereoisomers | Influences antibacterial, antifungal, and anthelmintic activities. | nih.gov |

| 3-(3-Hydroxyphenyl)piperidines | R vs. S enantiomers | Affects affinity for D2 and sigma receptors. | nih.gov |

X-ray Crystallography of Related Piperidine Derivatives

While a crystal structure for this compound itself is not reported in the reviewed literature, numerous crystallographic studies on related N-benzylpiperidine derivatives have been published. researchgate.netasianpubs.orgnih.govnih.govrug.nl These studies serve as excellent examples of the type of detailed structural information that can be obtained and its utility in understanding structure-activity relationships.

Research Findings from Crystallographic Studies of N-Benzylpiperidine Derivatives:

Conformation and Configuration: X-ray diffraction analysis of thiourea (B124793) derivatives of 4-amino-N-benzylpiperidine revealed that the molecules adopt a trans-cis configuration with respect to the phenyl and N-benzylpiperidine groups across their C-N bonds. researchgate.netasianpubs.org These studies also identified intramolecular hydrogen bonds that stabilize the molecular conformation. researchgate.netasianpubs.org

Binding Modes to Biological Targets: In drug discovery research, co-crystallography of a ligand with its protein target can reveal the specific interactions responsible for binding. For example, X-ray crystallographic studies of N-benzylpiperidinol derivatives bound to the enzyme USP7 identified a novel binding pose, providing crucial information for the design of new and more potent inhibitors. nih.gov Molecular dynamic simulations based on X-ray crystal structures of acetylcholinesterase have also been used to explain the binding modes of N-benzylpiperidine-based inhibitors. nih.gov

Supramolecular Structures: Crystallography can also shed light on how molecules pack in the solid state, revealing intermolecular interactions like hydrogen bonding and the formation of larger supramolecular assemblies. researchgate.netasianpubs.orgrug.nl For instance, certain organotin(IV) derivatives of 4-benzylpiperidine have been shown to form trimeric, dimeric, and supramolecular chain structures in the solid state. rug.nl

Table 3: Crystallographic Data for Selected N-Benzylpiperidine Derivatives

| Compound | Crystal System | Key Structural Features | Reference(s) |

| 1-(1-benzylpiperidine-4-yl)-3-benzoyl thiourea | Monoclinic | trans-cis configuration, intramolecular N-H···O hydrogen bonds, pseudo-six-membered ring formation. | researchgate.netasianpubs.org |

| 1-(1-benzylpiperidine-4-yl)-3-(3-phenylacryloyl)thiourea | Monoclinic | trans-cis configuration, intramolecular N-H···O hydrogen bonds, intermolecular C-H···S and C-H···O interactions. | researchgate.netasianpubs.org |

| N-benzyl piperidinol derivative (L55) with USP7 | Not specified | Novel binding pose within the USP7 active site. | nih.gov |

| Diorganotin(IV) derivative of 4-benzylpiperidine-1-carbodithioate | Not specified | Supramolecular zig-zag chain structure. | rug.nl |

Future Perspectives and Emerging Research Avenues

Development of Green and Sustainable Synthetic Routes

The chemical industry's growing emphasis on sustainability is steering research towards greener synthetic pathways for valuable intermediates like 1-benzyl-4-(chloromethyl)piperidine and its analogues. acs.org A primary focus is the development of processes that minimize waste, reduce energy consumption, and utilize renewable resources and non-toxic reagents. scispace.comtaltech.ee

Recent advancements in organocatalysis offer a promising avenue. For instance, the use of recyclable, room temperature ionic liquids like L-proline nitrate (B79036) has been demonstrated for the synthesis of highly functionalized piperidines. rsc.org This approach boasts a low E-factor (0.255) and a high reaction mass efficiency (79.66%), highlighting its environmental compatibility. rsc.org Another strategy involves one-pot, multi-component reactions in water, catalyzed by surfactants like sodium lauryl sulfate, which circumvents the need for hazardous organic solvents. scispace.com

Furthermore, the integration of biocatalysis presents a significant opportunity to streamline synthetic routes. acs.org Enzymes, developed through directed evolution, can selectively oxidize C-H bonds on the piperidine (B6355638) ring, providing access to a variety of functionalized intermediates. acs.org This enzymatic approach, coupled with radical cross-coupling reactions, can forge new C-C bonds efficiently, bypassing the need for precious metal catalysts and expensive chiral ligands. acs.orgnews-medical.net Such strategies are pivotal for creating a more sustainable future for chemical synthesis. acs.org

A recent two-step strategy combining biocatalytic carbon-hydrogen oxidation with nickel electrocatalysis for radical cross-coupling further exemplifies this trend. This method simplifies the synthesis of complex piperidines by avoiding protective groups and costly palladium catalysts, thereby accelerating drug discovery and enhancing efficiency. news-medical.net

Table 1: Comparison of Green Chemistry Metrics for Piperidine Synthesis

| Method | Catalyst | Solvent | Key Advantages |

| Organocatalysis | L-proline nitrate | Ionic Liquid | Recyclable catalyst, high atom economy and reaction mass efficiency. rsc.org |

| Micellar Catalysis | Sodium Lauryl Sulfate | Water | Environmentally friendly solvent, simple workup. scispace.com |

| Biocatalysis/Radical Coupling | Enzymes/Nickel | --- | Avoids precious metals, enables rapid access to diverse structures. acs.orgnews-medical.net |

Exploration of Unconventional Chemical Transformations Involving the Chloromethyl Functionality

The chloromethyl group of this compound is a versatile functional handle, traditionally employed in nucleophilic substitution reactions. However, emerging research is focused on unlocking its potential in less conventional chemical transformations, expanding the synthetic utility of this building block.

One area of interest is the use of the chloromethyl group in radical reactions. manchester.ac.uk Photoredox catalysis, for example, can facilitate the generation of halomethyl radicals from alkyl halides, which can then participate in addition reactions with alkenes. manchester.ac.uk This opens up new avenues for C-C bond formation that are mechanistically distinct from traditional ionic pathways. The transition from radical to ionic reactivity is a key design feature in many photochemical reactions, enabling complex transformations. chemrxiv.org

Another intriguing possibility lies in the transformation of the chloromethyl group itself. For example, its reaction with hydrazine (B178648) can lead to the formation of a hydrazonomethyl derivative through an unusual oxidation process. researchgate.net Such transformations, which deviate from standard substitution patterns, can provide access to novel functional groups and molecular scaffolds.

Advancements in Enantioselective Synthesis and Chiral Resolution of Piperidine Derivatives

The biological activity of piperidine-containing molecules is often highly dependent on their stereochemistry. researchgate.netmdpi.com Consequently, the development of efficient methods for the enantioselective synthesis and chiral resolution of piperidine derivatives, including those related to this compound, is a major research focus. acs.orgresearchgate.netrsc.org

Asymmetric hydrogenation of pyridinium (B92312) salts has emerged as a powerful tool for the synthesis of enantioenriched piperidines. researchgate.netnih.gov Iridium catalysts bearing chiral P,N ligands have shown remarkable success in the enantioselective hydrogenation of α-heteroaryl-N-benzylpyridinium salts, achieving high enantiomeric ratios (up to 99.3:0.7 er). nih.gov This method provides a direct and practical route to chiral piperidines that can be readily deprotected and further functionalized. nih.gov

Kinetic resolution is another valuable technique for obtaining enantiopure piperidines. nih.govrsc.org This can be achieved through enzymatic methods, such as the resolution of 2-piperidineethanol, or through chemical methods like enantioselective acylation using chiral hydroxamic acids. mdpi.comnih.gov The latter has been shown to be effective for the resolution of disubstituted piperidines, with selectivity factors up to 52. nih.gov Additionally, chiral stationary phases in high-performance liquid chromatography (HPLC) have been successfully employed for the resolution of racemic 1,3-dimethyl-4-phenylpiperidine derivatives. nih.gov

The development of modular and stereoselective synthetic routes is also crucial. A one-pot synthesis of piperidin-4-ols via a sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement demonstrates a highly flexible and diastereoselective approach. nih.gov Similarly, (−)-sparteine-mediated lithiation and conjugate addition of N-Boc-N-(p-methoxyphenyl)allylamines to nitroalkenes provides a pathway to highly enantioenriched 3,4- and 3,4,5-substituted piperidines. acs.orgacs.org

Computational Design and Prediction of Novel Reactivity and Synthetic Pathways for Halomethylated Piperidines

The synergy between computational chemistry and experimental synthesis is becoming increasingly powerful in accelerating the discovery of new reactions and molecules. For halomethylated piperidines like this compound, computational tools can provide invaluable insights into reactivity, guide the design of novel synthetic pathways, and predict the properties of new derivatives.

Density Functional Theory (DFT) calculations are instrumental in elucidating reaction mechanisms. For example, DFT studies have provided insights into the outer-sphere dissociative mechanism of pyridinium reduction in asymmetric hydrogenation, helping to rationalize the observed stereochemical outcomes. researchgate.netnih.gov Similarly, computational analysis of transition states in kinetic resolution processes can explain the observed selectivity and guide the development of more efficient catalysts. nih.gov

Computational modeling can also be used to predict the conformational preferences of piperidine rings, which is crucial for understanding their interaction with biological targets. Furthermore, computational approaches can be used to design novel enzymes for specific transformations. biorxiv.org Generative AI methods, for instance, can now design protein structures around a desired active site, opening the door to custom-designed enzymes for the synthesis of complex piperidine derivatives. biorxiv.org

In the context of predicting new reactivity, computational methods can be used to explore the energy landscapes of various potential transformations of the chloromethyl group. This could lead to the discovery of novel, non-intuitive reaction pathways that might be overlooked in a purely experimental approach. By modeling the interaction of halomethylated piperidines with different reagents and catalysts, researchers can identify promising new reactions for synthetic exploration.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-Benzyl-4-(chloromethyl)piperidine in laboratory settings?

- Methodological Answer : While direct toxicological data for this compound may be limited, standard precautions for piperidine derivatives should be followed. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water for ≥15 minutes. For accidental ingestion, rinse the mouth with water and seek medical attention. Store in a cool, dry area away from oxidizers .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : A two-step approach is often used:

Benzylation : React piperidine with benzyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) to form 1-benzylpiperidine.

Chloromethylation : Introduce the chloromethyl group via electrophilic substitution using paraformaldehyde and HCl gas in dichloromethane at 0–5°C. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Look for characteristic peaks: δ 3.7–4.1 ppm (chloromethyl CH₂Cl), δ 7.2–7.4 ppm (benzyl aromatic protons).

- Mass Spectrometry : Expect a molecular ion peak at m/z 209.7 (C₁₃H₁₇ClN⁺).

- Elemental Analysis : Verify C, H, N, and Cl percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of chloromethylation in piperidine derivatives?

- Methodological Answer : Regioselectivity at the 4-position is enhanced by steric and electronic factors. Use bulky directing groups (e.g., Boc-protected amines) to block competing sites. Kinetic control via low temperatures (0–5°C) and slow reagent addition minimizes side reactions. Computational modeling (DFT calculations) can predict favorable transition states for chloromethylation .

Q. How does this compound serve as an intermediate in opioid analog synthesis?

- Methodological Answer : The chloromethyl group enables nucleophilic substitution reactions. For example:

- React with phenethylamine derivatives to form fentanyl analogs via reductive amination (NaBH₃CN, acetic acid).

- Substitute with aryl piperazines to create novel µ-opioid receptor ligands. Monitor reaction progress by TLC (Rf shift from 0.5 to 0.8 in 9:1 DCM/MeOH) .

Q. What in vitro assays assess the acetylcholinesterase (AChE) inhibitory activity of this compound derivatives?

- Methodological Answer :

Ellman’s Assay : Measure thiocholine production from acetylthiocholine iodide at 412 nm. IC₅₀ values are calculated using serial dilutions (1 nM–100 µM).

Molecular Docking : Use PDB ID 4EY7 (human AChE) to model binding interactions. Key residues: Trp86 (π-π stacking with benzyl group), Glu202 (hydrogen bonding with chloromethyl) .

Q. How can structural modifications of this compound improve blood-brain barrier (BBB) penetration?

- Methodological Answer :

- LogP Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce polarity. Target LogP 2–3 for optimal BBB permeability.

- P-gp Efflux Avoidance : Replace chloromethyl with less polar substituents (e.g., methylthio) to evade P-glycoprotein recognition. Validate using Caco-2 cell monolayers .

Q. What analytical techniques resolve contradictions in reported reaction yields for piperidine derivatives?

- Methodological Answer : Discrepancies often arise from impurity profiles. Use:

- HPLC-MS : Detect trace byproducts (e.g., over-alkylated species).

- Kinetic Studies : Monitor reaction progress via in situ IR (C-Cl stretch at 650 cm⁻¹).

- Replication : Standardize solvent purity (H₂O ≤50 ppm) and catalyst batches (e.g., Pd/C from same supplier) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.